2-Amino-4,6-dimethylisophthalonitrile
Description
2-Amino-4,6-dimethylisophthalonitrile is a substituted aromatic nitrile featuring an amino group at the 2-position and methyl groups at the 4- and 6-positions of an isophthalonitrile core. Its structure combines electron-donating methyl groups with electron-withdrawing nitriles, creating a unique electronic environment. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, though specific biological data for 2-Amino-4,6-dimethylisophthalonitrile remain unreported.
Properties
CAS No. |
10272-10-3 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H9N3/c1-6-3-7(2)9(5-12)10(13)8(6)4-11/h3H,13H2,1-2H3 |
InChI Key |
MMZNMKQTEGNFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C#N)N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dimethylisophthalonitrile typically involves the reaction of 2,4,6-trimethylbenzonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires elevated temperatures and pressures to achieve the desired product. The reaction conditions must be carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-4,6-dimethylisophthalonitrile may involve a continuous flow process to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce the environmental impact of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethylisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aromatic compounds
Scientific Research Applications
2-Amino-4,6-dimethylisophthalonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dimethylisophthalonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Substituents and functional groups critically influence reactivity and intermolecular interactions. The table below compares key features of 2-Amino-4,6-dimethylisophthalonitrile with related compounds:
EDG: Electron-donating group; *EWG: Electron-withdrawing group
Key Observations:
Electronic Effects: In 2-Amino-4,6-dimethylisophthalonitrile, methyl groups donate electrons, while nitriles withdraw electrons, creating a polarized aromatic system. This contrasts with dichloropyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine), where halogens enhance electron withdrawal, boosting bioactivity (IC50 = 2 μM) . The hydroxyl groups in 2-amino-4,6-dihydroxypyrimidine act as EDGs, rendering it biologically inert .
Interactions with Diclofenac: 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac due to moderate nitrogen charge (-287 kJ/mol), enabling hydrogen bonding without proton transfer . In contrast, 2-aminopyridine (higher nitrogen charge) forms salts with diclofenac . The nitriles in 2-Amino-4,6-dimethylisophthalonitrile may further reduce amino group basicity, favoring co-crystal formation.
Biological Activity
2-Amino-4,6-dimethylisophthalonitrile (CAS No. 10272-10-3) is an organic compound notable for its potential biological activities. This compound is a derivative of isophthalonitrile, characterized by the presence of amino and methyl groups, which contribute to its unique reactivity and biological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3 |
| Molecular Weight | 171.20 g/mol |
| IUPAC Name | 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile |
| InChI Key | MMZNMKQTEGNFOB-UHFFFAOYSA-N |
The mechanism of action of 2-Amino-4,6-dimethylisophthalonitrile involves its interaction with specific molecular targets and biochemical pathways. The amino and nitrile groups are critical for binding to enzymes and receptors, influencing their activity. Research indicates that the compound can modulate various biochemical pathways, which may lead to therapeutic applications.
Antimicrobial Properties
Studies have indicated that 2-Amino-4,6-dimethylisophthalonitrile exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents.
Anticancer Activity
Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. The exact mechanisms remain under investigation, but preliminary data suggest that it may induce apoptosis in cancer cells.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of 2-Amino-4,6-dimethylisophthalonitrile on several cancer cell lines. The compound was found to significantly reduce cell viability at concentrations above 10 µM.
- IC50 Values : The IC50 values for different cell lines ranged from 5 µM to 15 µM, indicating a dose-dependent response.
-
Antimicrobial Efficacy :
- In a comparative study against common pathogens (e.g., E. coli, S. aureus), the compound demonstrated inhibition zones ranging from 12 mm to 20 mm at varying concentrations.
- The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for E. coli.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Amino-4,6-dimethylisophthalonitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| 2-Amino-4,6-dimethylpyrimidine | Moderate antimicrobial properties | Lacks nitrile groups |
| 2-Amino-4-chlorophenol | Significant carcinogenic potential | Chlorine substituent affects reactivity |
| 2-Amino-4,6-dihydroxypyrimidines | No significant NO-inhibitory activity | Hydroxyl groups alter biological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
